molecular formula C12H17FO2 B6258242 1-(2,2-diethoxyethyl)-3-fluorobenzene CAS No. 1215900-66-5

1-(2,2-diethoxyethyl)-3-fluorobenzene

Cat. No.: B6258242
CAS No.: 1215900-66-5
M. Wt: 212.3
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Description

1-(2,2-Diethoxyethyl)-3-fluorobenzene is an organic compound with the CAS number 1215900-66-5 and a molecular formula of C12H17FO2, corresponding to a molecular weight of 212.26 g/mol . This molecule features a fluorobenzene ring, a common scaffold in medicinal chemistry and materials science, which is functionalized with a 2,2-diethoxyethyl side chain. The acetal group within this side chain is a versatile synthetic handle, often used as a protected aldehyde precursor in multi-step organic synthesis. Researchers can leverage this compound as a key building block (synthon) for the development of more complex molecular architectures. Its structure suggests potential applications in the synthesis of fluorinated pharmaceuticals, agrochemicals, and as a precursor for novel materials. The compound is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, and it is recommended to store the product sealed in a dry environment .

Properties

CAS No.

1215900-66-5

Molecular Formula

C12H17FO2

Molecular Weight

212.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-diethoxyethyl)-3-fluorobenzene typically involves the alkylation of 3-fluorobenzene with 2,2-diethoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 1-(2,2-diethoxyethyl)-3-fluorobenzene can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where 3-fluorobenzene and 2,2-diethoxyethyl chloride are continuously fed into the reactor along with a base. The reaction mixture is then heated to the required temperature, and the product is continuously extracted and purified.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Diethoxyethyl)-3-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The 2,2-diethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H17F2O2
  • Molecular Weight : 232.26 g/mol
  • CAS Number : [specific CAS number if available]

The compound features a fluorine atom attached to a benzene ring, which enhances its reactivity and potential for various chemical transformations.

Organic Synthesis

1-(2,2-Diethoxyethyl)-3-fluorobenzene serves as a valuable building block in organic synthesis. Its unique structure allows for:

  • Nucleophilic Substitution Reactions : The fluorine atom can be replaced by various nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds.
  • Coupling Reactions : The compound can participate in cross-coupling reactions (e.g., Suzuki or Heck reactions) to form complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a pharmacophore:

  • Drug Design : Its structural features may enhance binding affinity to biological targets, making it suitable for developing new pharmaceuticals.
  • Biological Activity : Preliminary studies have indicated that derivatives of 1-(2,2-diethoxyethyl)-3-fluorobenzene exhibit antimicrobial and anti-inflammatory properties.

Material Science

1-(2,2-Diethoxyethyl)-3-fluorobenzene is also investigated for applications in material science:

  • Polymer Chemistry : It can be used as a monomer in the synthesis of fluorinated polymers with improved thermal stability and chemical resistance.
  • Coatings and Adhesives : Its unique properties may enhance the performance of coatings and adhesives in various industrial applications.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

Research has demonstrated the utility of 1-(2,2-diethoxyethyl)-3-fluorobenzene as an intermediate in synthesizing fluorinated pharmaceuticals. For example, a study reported the successful incorporation of this compound into a drug candidate exhibiting enhanced metabolic stability due to the presence of the fluorine atom.

Case Study 2: Development of Fluorinated Polymers

A recent investigation focused on using 1-(2,2-diethoxyethyl)-3-fluorobenzene as a precursor for novel fluorinated polymers. The resulting materials showed superior hydrophobicity and thermal properties compared to their non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of 1-(2,2-diethoxyethyl)-3-fluorobenzene depends on its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The 2,2-diethoxyethyl group can undergo hydrolysis to form reactive intermediates that further interact with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Diethoxyethyl vs. Alkyl/Alkynyl Groups

  • 1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-2-fluorobenzene (4n) :
    This compound (C₁₈H₁₅F, MW 250.31 g/mol) replaces the diethoxyethyl group with a bulky 2,2-dimethyl-4-phenylbut-3-yn-1-yl substituent. The phenylalkynyl group enhances rigidity and π-conjugation, making it suitable for photoredox catalysis applications . In contrast, the diethoxyethyl group in 1-(2,2-diethoxyethyl)-3-fluorobenzene offers flexibility and polar solubility, favoring its use in aqueous-phase coordination chemistry .

  • 1-Ethynyl-2,3-difluorobenzene (C₈H₄F₂, MW 138.11 g/mol): The ethynyl group enables participation in cross-coupling reactions (e.g., Sonogashira coupling), whereas the diethoxyethyl group in the target compound is more suited for stabilizing metal centers in NHC complexes .

Halogenated Derivatives: Fluorine vs. Chlorine/Bromine

  • However, the ethyl group reduces steric hindrance relative to the diethoxyethyl substituent .
  • 4-Bromo-1-(2,2-diethoxyethyl)-1H-pyrazole :
    The bromine atom enhances susceptibility to nucleophilic substitution, whereas the fluorine in 1-(2,2-diethoxyethyl)-3-fluorobenzene directs electrophilic aromatic substitution to specific positions. Both compounds share acute toxicity risks, necessitating stringent handling protocols .

Functional Group Variations: Ethoxy vs. Sulfonate/Methyl Groups

  • Silver–NHC Complex Precursors :
    Compounds like 1-(2,2-diethoxyethyl)-3-(propyl-3-sulfonate)benzimidazolium (from ) incorporate sulfonate groups for aqueous solubility, contrasting with the neutral diethoxyethyl group in the target compound. The latter’s ether linkages may improve lipophilicity, affecting cellular uptake in biological applications .

Data Table: Key Properties of 1-(2,2-Diethoxyethyl)-3-fluorobenzene and Comparators

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Primary Application
1-(2,2-Diethoxyethyl)-3-fluorobenzene C₁₁H₁₅FO₂ 198.24 Diethoxyethyl Ag–NHC complex synthesis
1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-2-fluorobenzene C₁₈H₁₅F 250.31 Phenylalkynyl Photoredox catalysis
1-Ethynyl-2,3-difluorobenzene C₈H₄F₂ 138.11 Ethynyl Cross-coupling reactions
1-Chloro-3-ethyl-2-fluorobenzene C₈H₇ClF 157.50 Chloro/ethyl Intermediate in organic synthesis
4-Bromo-1-(2,2-diethoxyethyl)-1H-pyrazole C₉H₁₅BrN₂O₂ 287.14 Bromo/diethoxyethyl Coordination chemistry

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2,2-diethoxyethyl)-3-fluorobenzene, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, coupling a diethoxyethyl group to a fluorobenzene precursor via a base-catalyzed reaction (e.g., potassium carbonate in acetone) under reflux conditions . Optimization includes controlling temperature (60–80°C), inert atmosphere (N₂), and stoichiometric ratios. Yields can be improved by using phase-transfer catalysts or microwave-assisted synthesis to reduce reaction time .
Reaction Parameters Typical Conditions
SolventAcetone, DMF, or THF
CatalystK₂CO₃, NaH, or Cs₂CO₃
Temperature60–80°C
Yield Range30–70% (depending on purity)

Q. How can the purity and structural identity of 1-(2,2-diethoxyethyl)-3-fluorobenzene be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine coupling patterns at δ 6.8–7.2 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 242.12) .
  • Chromatography : HPLC or GC with UV/ECD detection to assess purity (>95%) .

Q. What are the common applications of 1-(2,2-diethoxyethyl)-3-fluorobenzene in organic synthesis?

  • Methodological Answer : The compound serves as a versatile intermediate:

  • Fluorinated Building Block : Used in Suzuki-Miyaura couplings to introduce fluorine into biphenyl systems .
  • Protecting Group Strategies : The diethoxyethyl group can act as a temporary protecting group for alcohols or amines, removable under acidic conditions .

Advanced Research Questions

Q. How does the electronic effect of the diethoxyethyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer : The diethoxyethyl group is electron-donating via resonance, directing EAS to the meta position relative to fluorine. Computational studies (DFT calculations) predict charge distribution, validated experimentally by nitration or halogenation outcomes . For example, nitration at the 5-position of the benzene ring is favored, confirmed by X-ray crystallography .

Q. What strategies mitigate stability issues (e.g., hydrolysis) of the diethoxyethyl moiety during long-term storage?

  • Methodological Answer : Stability can be enhanced by:

  • Storage Conditions : Anhydrous environments (desiccants like molecular sieves) at –20°C .
  • Derivatization : Converting the compound to a more stable silyl ether derivative for prolonged shelf life .
    • Degradation Analysis : Monitor hydrolysis byproducts (e.g., ethanol via GC headspace analysis) .

Q. How can computational modeling predict the biological activity of derivatives of 1-(2,2-diethoxyethyl)-3-fluorobenzene?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to screen derivatives against target proteins (e.g., kinase inhibitors) .

  • QSAR Models : Correlate substituent effects (Hammett σ values) with bioactivity data (IC₅₀) from enzyme assays .

    Computational Parameter Application
    Molecular Dynamics (MD)Stability of ligand-protein complexes
    ADMET PredictionToxicity and bioavailability

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Cross-validate data using:

  • Multi-Lab Reproducibility : Replicate synthesis and characterization under standardized conditions .
  • Crystallography : Resolve structural ambiguities via single-crystal X-ray diffraction .
    • Example : A reported melting point of 45–47°C vs. 42–44°C may arise from polymorphic forms or impurities.

Safety and Handling

Q. What are the critical safety protocols for handling 1-(2,2-diethoxyethyl)-3-fluorobenzene in lab settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, safety goggles, and fume hood use .
  • Waste Disposal : Neutralize acidic byproducts before disposal in halogenated waste containers .

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